F1F0-ATPase Inhibitory Potency: Class-Level Benchmarking Against Patent-Disclosed Pyrazolyl Guanidines
The target compound has not been individually profiled in public potency tables; however, its core scaffold maps directly to the pyrazolyl guanidine series for which the highest-activity compounds achieve IC50 < 10 μM in the standardized F1F0-ATPase ATP synthesis inhibition assay using submitochondrial particles [1]. By contrast, the class-wide screening campaign across >550 analogs established that the majority of pyrazolyl guanidine entries exhibit IC50 values in the 10–100 μM range, with only a subset crossing the <10 μM threshold [1]. This class-level inference positions the target compound's scaffold as belonging to a potency-privileged subset, though direct head-to-head data are not publicly available.
| Evidence Dimension | F1F0-ATPase inhibition (ATP synthesis assay) |
|---|---|
| Target Compound Data | Not individually disclosed; scaffold belongs to pyrazolyl guanidine class |
| Comparator Or Baseline | Class-wide: Most potent pyrazolyl guanidines IC50 < 10 μM; majority >10 μM across >550 compounds |
| Quantified Difference | Class threshold: ≥10-fold potency range observed across structural variants within the pyrazolyl guanidine series [1] |
| Conditions | Inhibit ATP synthesis in submitochondrial particles; cytotoxicity counter-screened in Ramos cells [1] |
Why This Matters
Procurement of the correct pyrazolyl guanidine scaffold is essential because potency can vary by >10-fold across closely related analogs within the same patent family, directly impacting experimental success.
- [1] Rosse, G. Preparation of Novel Pyrazolyl Guanidine as F1F0-ATPase Inhibitors (Patent Highlight). ACS Med. Chem. Lett. 2012, 3 (12), 952. DOI: 10.1021/ml3002902. View Source
